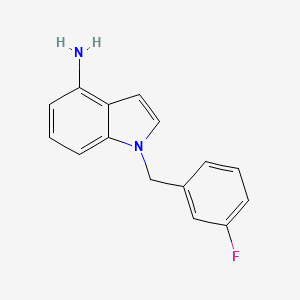

1-(3-fluorobenzyl)-1H-indol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

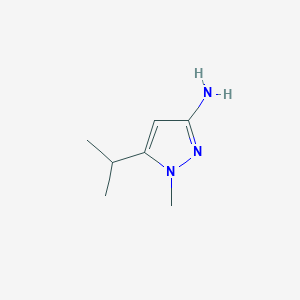

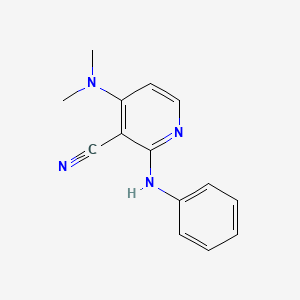

The compound “1-(3-fluorobenzyl)-1H-indol-4-amine” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a bicyclic structure made of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring system attached to a 3-fluorobenzyl group. The exact structure would depend on the specific locations of these attachments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, properties such as melting point, boiling point, and solubility would be influenced by factors such as the presence and location of the fluorobenzyl group .Scientific Research Applications

One-Pot Aminobenzylation of Aldehydes with Toluenes

A method for the one-pot aminobenzylation of aldehydes with toluenes was developed, providing rapid access to amines, including derivatives potentially related to 1-(3-fluorobenzyl)-1H-indol-4-amine. This process facilitates the synthesis of diverse 1,2-diarylethylamine compounds, which are crucial in synthesizing bioactive molecules and pharmaceuticals (Wang et al., 2018).

Enantioselective Synthesis of α-Fluoro-β(3)-amino Esters

Research on the enantioselective synthesis of α-fluoro-β(3)-amino esters using enantiopure lithium amide and N-fluorobenzenesulfonimide demonstrated the potential for preparing a wide variety of enantiopure α-fluoro-β(3)-amino acids. These compounds are valuable for their biological activity, showing the chemical versatility of fluorinated amine derivatives (Duggan et al., 2010).

Fluorinated Heterocycles Synthesis

A novel approach for the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides was presented. This methodology highlights the broad applicability of fluorinated compounds in creating heterocyclic structures with potential pharmacological activities (Zhao et al., 2015).

Antiproliferative-Antimicrobial Properties of Schiff Bases

Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their biological activities, including DNA protective ability and antimicrobial activity. This research emphasizes the importance of structural modification, such as introducing fluorobenzyl groups, to enhance biological activity (Gür et al., 2020).

Synthesis of Fluoroheterocyclic Ketene Aminals

The study focused on synthesizing fluoroheterocyclic ketene aminals, demonstrating the utility of fluorobenzyl groups in creating structurally diverse and potentially bioactive compounds. This research contributes to the understanding of fluorine's impact on the chemical properties and reactivity of organic molecules (Li & Smith, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2/c16-12-4-1-3-11(9-12)10-18-8-7-13-14(17)5-2-6-15(13)18/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYQQCABSPOPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C(C=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-1H-indol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)

![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)

![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)

![3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648132.png)